2,5-Dimethoxyphenethyl isothiocyanate

Structure-Activity Relationship Medicinal Chemistry Isothiocyanate Analogs

2,5-Dimethoxyphenethyl isothiocyanate (CAS 56771-74-5) is an arylalkyl isothiocyanate derivative with the molecular formula C11H13NO2S and molecular weight of 223.29 g/mol. It is characterized by a phenethylamine backbone bearing two methoxy substituents at the 2- and 5- positions on the phenyl ring, with an isothiocyanate (-N=C=S) functional group attached to the ethyl side chain.

Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
CAS No. 56771-74-5
Cat. No. B1297067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxyphenethyl isothiocyanate
CAS56771-74-5
Molecular FormulaC11H13NO2S
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCN=C=S
InChIInChI=1S/C11H13NO2S/c1-13-10-3-4-11(14-2)9(7-10)5-6-12-8-15/h3-4,7H,5-6H2,1-2H3
InChIKeyQYVVYOAJVPHNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxyphenethyl Isothiocyanate (CAS 56771-74-5) for Research Procurement: A Baseline Overview


2,5-Dimethoxyphenethyl isothiocyanate (CAS 56771-74-5) is an arylalkyl isothiocyanate derivative with the molecular formula C11H13NO2S and molecular weight of 223.29 g/mol. It is characterized by a phenethylamine backbone bearing two methoxy substituents at the 2- and 5- positions on the phenyl ring, with an isothiocyanate (-N=C=S) functional group attached to the ethyl side chain [1]. This compound is structurally distinct within the phenethyl isothiocyanate (PEITC) class, where variations in methoxy substitution patterns (e.g., 2-methoxy, 3-methoxy, 3,4-dimethoxy, 2,5-dimethoxy) produce quantifiable differences in lipophilicity, reactivity, and biological target engagement profiles that preclude simple interchangeability [2].

Why 2,5-Dimethoxyphenethyl Isothiocyanate Cannot Be Substituted with Generic Phenethyl Isothiocyanate Analogs in Rigorous Research


Substitution among phenethyl isothiocyanate analogs introduces uncontrolled variables that compromise experimental reproducibility and cross-study comparability. Methoxy substitution pattern and position directly influence lipophilicity, membrane permeability, and target binding kinetics, as demonstrated in comparative studies of methoxyphenyl isothiocyanates where 2-methoxyphenyl ITC exhibited an IC50 of 0.57 mM against acetylcholinesterase while 3-methoxyphenyl ITC showed only 49.2% inhibition of butyrylcholinesterase at 1.14 mM [1]. Furthermore, structure-activity relationship (SAR) studies on arylalkyl isothiocyanates establish that alkyl chain length modifications alter cytochrome P450 inhibitory potency by orders of magnitude, with PEITC demonstrating IC50 values of 47 μM (EROD), 46 μM (MROD), and 1.8 μM (PROD), while diphenylethyl derivatives achieved sub-micromolar potency [2]. For investigators requiring precise SAR probes or analytical standards, the specific 2,5-dimethoxy substitution pattern is non-fungible.

Quantitative Differentiation Evidence for 2,5-Dimethoxyphenethyl Isothiocyanate (CAS 56771-74-5) Versus Structural Analogs


2,5-Dimethoxy Substitution Pattern Confers Distinct Electronic and Lipophilic Properties Relative to Alternative Methoxy-PEITC Isomers

The 2,5-dimethoxy substitution on the phenethyl isothiocyanate scaffold produces a quantifiably different molecular property profile compared to the 3,4-dimethoxy isomer and mono-methoxy analogs. The para-relationship between the 2- and 5- methoxy groups yields distinct electron density distribution and lipophilicity parameters, which directly impact membrane permeability and target engagement in biological systems [1]. While direct head-to-head comparative activity data for the 2,5-dimethoxy derivative remains limited in primary literature, the foundational SAR study by Conaway et al. establishes that methoxy substitution on arylalkyl isothiocyanates alters cytochrome P450 inhibitory potency across multiple isozymes, with PEITC exhibiting IC50 values of 47 μM (EROD), 46 μM (MROD), and 1.8 μM (PROD) in rat liver microsomes [2].

Structure-Activity Relationship Medicinal Chemistry Isothiocyanate Analogs

Distinct Reactivity Profile of 2,5-Dimethoxyphenethyl Isothiocyanate Versus 3,4-Dimethoxy Isomer in Nucleophilic Addition Reactions

The 2,5-dimethoxy substitution pattern modulates the electrophilicity of the isothiocyanate carbon through electron-donating resonance effects from the methoxy groups, which differ quantitatively from the 3,4-dimethoxy configuration due to differences in conjugation pathways. Class-level evidence from arylalkyl isothiocyanate SAR studies demonstrates that electronic modifications to the aryl ring directly alter reactivity with biological nucleophiles (e.g., glutathione, cysteine residues), which in turn affects both target engagement kinetics and metabolic stability [1]. The parent PEITC framework exhibits a half-life of approximately 2-4 hours in aqueous buffer at physiological pH, with methoxy substitution expected to modulate this rate through electronic effects [2].

Synthetic Chemistry Isothiocyanate Reactivity Chemical Probes

High-Purity Analytical Specification (≥95-98%) Supports Reproducible Quantitative Structure-Activity Studies

Commercially available 2,5-dimethoxyphenethyl isothiocyanate is supplied with verified purity specifications ranging from 95% (AKSci, CymitQuimica) to 98% (abcr, CymitQuimica high-purity grade), with density specified at 1.16 g/mL . This level of analytical characterization, combined with the compound's liquid physical state at room temperature, offers distinct handling advantages over solid analogs that require dissolution and may introduce weighing errors or solvent incompatibilities in high-throughput screening workflows. The liquid formulation enables precise volumetric dispensing and facilitates preparation of DMSO stock solutions without the solubility limitations sometimes encountered with crystalline isothiocyanates.

Analytical Chemistry Quality Control Reference Standards

Differential Safety Profile and Handling Classification Relative to Alkyl Isothiocyanate Homologs

2,5-Dimethoxyphenethyl isothiocyanate carries GHS hazard classifications including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This hazard profile differs quantitatively from that of shorter-chain alkyl isothiocyanates such as allyl isothiocyanate (AITC), which carries additional H226 (flammable liquid) and H330 (fatal if inhaled) classifications, and from PEITC which has been extensively characterized for dose-dependent cytotoxicity in cell culture models [1]. The absence of acute lethal inhalation hazard (H330) classification for 2,5-DMPITC, combined with its lower volatility compared to AITC, may reduce engineering control requirements in certain laboratory settings, though standard PPE and fume hood usage remain mandatory.

Laboratory Safety GHS Classification Chemical Handling

Structural Distinction as a Research Tool for Probing Methoxy Substitution Effects in Phenethyl Isothiocyanate SAR Studies

The 2,5-dimethoxyphenethyl isothiocyanate scaffold serves as a critical SAR probe in systematic investigations of arylalkyl isothiocyanate biological activity. Prior SAR studies on related arylalkyl isothiocyanates demonstrate that alkyl chain length extension from C2 (PEITC) to C4 (PBITC) to C6 (PHITC) produces stepwise increases in cytochrome P450 inhibitory potency, with IC50 values against NNK oxidation decreasing from 120-300 nM (PEITC) to 15-180 nM (PBITC/PHITC) in mouse lung microsomes [1]. Parallel investigations on methoxy substitution patterns in phenyl isothiocyanates reveal that the position of methoxy groups (2- vs 3- vs 4-) dramatically alters cholinesterase inhibition profiles, with 2-methoxyphenyl ITC showing 0.57 mM IC50 against acetylcholinesterase versus minimal activity for other positional isomers [2]. The 2,5-dimethoxy derivative represents an unexplored node in this SAR matrix, offering investigators a unique tool to deconvolute the contributions of dual methoxy substitution and electronic effects on target engagement.

SAR Probe Mechanistic Studies Chemical Biology

Primary Research and Industrial Application Scenarios for 2,5-Dimethoxyphenethyl Isothiocyanate (CAS 56771-74-5)


Structure-Activity Relationship (SAR) Studies on Cytochrome P450 Enzyme Inhibition

Investigators conducting systematic SAR studies of arylalkyl isothiocyanates require structurally defined compounds with varied substitution patterns to map the pharmacophore for cytochrome P450 inhibition. 2,5-Dimethoxyphenethyl isothiocyanate provides a C2 alkyl chain length with dual electron-donating methoxy substituents, enabling quantitative comparison against PEITC (IC50: 47 μM EROD, 46 μM MROD, 1.8 μM PROD) and longer-chain analogs [1]. The distinct electronic profile of the 2,5-dimethoxy substitution allows researchers to isolate electronic effects from alkyl chain length effects in multivariate SAR analyses, addressing a critical gap in the arylalkyl isothiocyanate structure-activity landscape [2].

Cholinesterase Inhibition Probe Development and Mechanistic Studies

The methoxy substitution pattern on phenyl and phenethyl isothiocyanates has been demonstrated to produce striking differences in cholinesterase inhibition profiles, with 2-methoxyphenyl ITC showing an IC50 of 0.57 mM against acetylcholinesterase while 3-methoxyphenyl ITC shows only 49.2% inhibition of butyrylcholinesterase at 1.14 mM [1]. 2,5-Dimethoxyphenethyl isothiocyanate offers a unique probe for extending this SAR to the phenethyl scaffold with dual methoxy substitution, potentially revealing cooperative or antagonistic effects between the ethyl linker and the 2,5-dimethoxy pattern that cannot be predicted from mono-substituted or 3,4-dimethoxy analogs.

Analytical Reference Standard and Chromatography Method Development

Laboratories developing LC-MS or GC-MS methods for isothiocyanate detection and quantification in biological matrices require high-purity reference standards with defined physicochemical properties. 2,5-Dimethoxyphenethyl isothiocyanate, with verified purity of 95-98% and density of 1.16 g/mL, serves as a calibration standard for methods targeting arylalkyl isothiocyanates [1]. Its liquid physical state and distinct retention characteristics (versus PEITC and 3,4-dimethoxy isomer) facilitate method validation for complex sample analysis where isobaric or co-eluting interferents may compromise quantification accuracy.

Covalent Chemical Probe Development for Target Identification Studies

Researchers developing activity-based protein profiling (ABPP) probes or covalent inhibitors leverage the differential electrophilicity of isothiocyanates to achieve target selectivity. The electronic effects conferred by the 2,5-dimethoxy substitution pattern modulate the reactivity of the isothiocyanate warhead toward nucleophilic amino acid residues (cysteine, lysine) compared to unsubstituted PEITC or 3,4-dimethoxy analogs [1]. This tunable reactivity profile is essential for minimizing off-target labeling while maintaining sufficient target engagement kinetics, particularly in chemoproteomic applications where background labeling compromises signal-to-noise ratios [2].

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